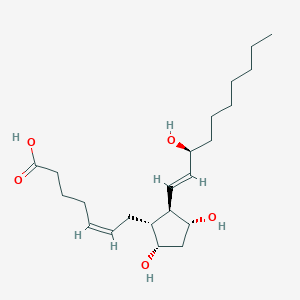

20-ethyl Prostaglandin F2alpha

概要

説明

20-ethyl Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, cardiovascular homeostasis, and reproductive functions . The modification in this compound involves the extension of the ω-chain by the addition of two methylene carbon atoms, which enhances its potency as an intraocular hypotensive agent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 20-ethyl Prostaglandin F2alpha typically involves the extension of the ω-chain of Prostaglandin F2alpha. This can be achieved through a series of chemical reactions, including the addition of methylene groups to the ω-chain. The process may involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may utilize chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis. This approach allows for high stereoselectivity and efficiency in the production process. Key steps may include the use of Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction .

化学反応の分析

Types of Reactions: 20-ethyl Prostaglandin F2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

科学的研究の応用

Target Receptor

20-Et-PGF2α primarily targets the Prostaglandin F2α receptor (FP) , a G protein-coupled receptor that mediates various biological responses upon activation. This interaction leads to intracellular signaling cascades that influence cellular functions such as calcium mobilization, cell growth, and differentiation .

Pharmacokinetics

The pharmacokinetic profile of 20-Et-PGF2α indicates a rapid elimination half-life in blood plasma, typically less than one minute, while its half-life in amniotic fluid ranges from 3 to 6 hours. This rapid metabolism necessitates careful dosing in therapeutic applications .

Ophthalmology

20-Et-PGF2α has been extensively studied for its potential as an intraocular hypotensive agent in the treatment of glaucoma. It effectively lowers intraocular pressure by enhancing aqueous humor outflow through the trabecular meshwork . Clinical studies have shown that it can achieve comparable results to existing treatments with fewer side effects.

Reproductive Health

In reproductive medicine, 20-Et-PGF2α is investigated for its efficacy in inducing early abortion. Comparative studies have demonstrated its effectiveness relative to natural PGF2α, showing promising results in terminating pregnancies with manageable side effects . Additionally, it plays a role in luteolysis, influencing progesterone production and corpus luteum regression.

Muscle Disorders

Research indicates potential applications of 20-Et-PGF2α in treating muscle-wasting conditions. It enhances muscle cell growth by increasing myonuclei numbers in myotubes through the activation of NFAT signaling pathways .

Inflammation and Cardiovascular Regulation

Emerging evidence suggests that 20-Et-PGF2α may also have roles beyond reproductive biology, including involvement in inflammation and cardiovascular health. Studies indicate that it could be a therapeutic target for conditions related to high blood pressure and atherosclerosis .

Case Study 1: Glaucoma Treatment

A clinical trial involving patients with open-angle glaucoma demonstrated that administration of 20-Et-PGF2α resulted in significant reductions in intraocular pressure over a specified period compared to baseline measurements. The study indicated a favorable safety profile with minimal adverse effects reported .

Case Study 2: Induction of Abortion

In a comparative study assessing the efficacy of 20-Et-PGF2α versus natural PGF2α for medical abortion, results showed that both compounds were effective; however, 20-Et-PGF2α exhibited a quicker onset of action with fewer gastrointestinal side effects .

作用機序

20-ethyl Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s mechanism of action involves the activation of G protein-coupled receptors, which mediate its effects on smooth muscle contraction, inflammation, and intraocular pressure regulation .

類似化合物との比較

Prostaglandin F2alpha: The parent compound, naturally occurring and widely studied for its physiological roles.

Cloprostenol: Another prostaglandin analog used in veterinary medicine for reproductive management.

Uniqueness: this compound is unique due to its extended ω-chain, which enhances its potency and efficacy as an intraocular hypotensive agent. This modification allows for prolonged effects and improved receptor binding affinity compared to other similar compounds .

生物活性

20-Ethyl Prostaglandin F2alpha, also known as ICI 74,205, is a synthetic analog of Prostaglandin F2alpha (PGF2α) that exhibits significant biological activity across various physiological processes. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound primarily interacts with the F prostanoid receptor (FP) , a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various biological effects:

- Calcium Mobilization : It induces the mobilization of intracellular calcium ions, which is crucial for muscle contraction and other cellular activities .

- Cell Growth and Differentiation : Studies indicate that 20-ethyl PGF2α enhances muscle cell growth by increasing the number of myonuclei in myotubes through the activation of NFAT signaling pathways .

Biological Activity Overview

The biological activities of 20-ethyl PGF2α can be summarized as follows:

Therapeutic Applications

- Ophthalmology : 20-Ethyl PGF2α is utilized in treating glaucoma due to its ability to lower intraocular pressure. It acts by increasing aqueous humor outflow through the trabecular meshwork .

- Reproductive Health : It has been studied for its efficacy in inducing early abortion. A clinical study compared its effectiveness with natural PGF2α, showing promising results in terminating pregnancies with manageable side effects .

- Muscle Disorders : Research indicates potential applications in muscle-wasting conditions due to its stimulatory effects on muscle cell growth and differentiation .

Case Studies and Research Findings

A notable clinical study investigated the use of ICI 74,205 for early abortion:

- Study Design : Involved 19 patients with amenorrhea durations ranging from 38 to 64 days. The patients were divided into two groups: one receiving ICI 74,205 and the other receiving natural PGF2α.

- Results : Both treatments were effective; however, side effects such as discomfort were reported. Follow-up indicated successful outcomes in most cases .

Another study focused on its role in muscle cell differentiation:

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。